Cas no 52129-98-3 (4'-Cyanopropiophenone)
4'-Cyanopropiophenone Chemical and Physical Properties
Names and Identifiers
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- 4-cyanopropiophenone
- 4’-CYANOPROPIOPHENONE
- 4'-Cyanopropiophenone
- 4-propanoylbenzonitrile
- 1-(4-cyanophenyl)propan-1-one
-
- Inchi: 1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
- InChI Key: ICQBABYHFYWPRD-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 159.06800
Experimental Properties
- PSA: 40.86000
- LogP: 2.15098
4'-Cyanopropiophenone Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4'-Cyanopropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C981380-500mg |
4'-Cyanopropiophenone |
52129-98-3 | 500mg |
$173.00 | 2023-05-18 | ||
| TRC | C981380-1g |
4'-Cyanopropiophenone |
52129-98-3 | 1g |
$ 250.00 | 2022-06-06 | ||
| TRC | C981380-2.5g |
4'-Cyanopropiophenone |
52129-98-3 | 2.5g |
$672.00 | 2023-05-18 | ||
| TRC | C981380-5g |
4'-Cyanopropiophenone |
52129-98-3 | 5g |
$1200.00 | 2023-05-18 | ||
| TRC | C981380-1000mg |
4'-Cyanopropiophenone |
52129-98-3 | 1g |
$305.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1256757-1g |
4-cyanopropiophenone |
52129-98-3 | 95% | 1g |
$140 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256757-5g |
4-cyanopropiophenone |
52129-98-3 | 95% | 5g |
$340 | 2024-06-06 | |
| Enamine | EN300-183289-0.05g |
4-propanoylbenzonitrile |
52129-98-3 | 95.0% | 0.05g |
$33.0 | 2025-02-20 | |
| Enamine | EN300-183289-0.1g |
4-propanoylbenzonitrile |
52129-98-3 | 95.0% | 0.1g |
$49.0 | 2025-02-20 | |
| Enamine | EN300-183289-0.25g |
4-propanoylbenzonitrile |
52129-98-3 | 95.0% | 0.25g |
$70.0 | 2025-02-20 |
4'-Cyanopropiophenone Suppliers
4'-Cyanopropiophenone Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4'-Cyanopropiophenone
Professional Introduction to 4'-Cyanopropiophenone (CAS No. 52129-98-3)
4'-Cyanopropiophenone, with the chemical formula C9H7O2N and CAS number 52129-98-3, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound has garnered attention due to its versatile applications in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry. The presence of a cyano group and a propiophenone core makes it a valuable building block for further functionalization, enabling the creation of complex structures with potential therapeutic benefits.
The structural features of 4'-Cyanopropiophenone make it an attractive candidate for use in the synthesis of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The cyano group can undergo various transformations, including reduction to an amine or nucleophilic addition reactions, while the propiophenone moiety can participate in condensation reactions to form β-keto esters or enones. These reactivities have been exploited in the development of novel drug candidates targeting various diseases.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for enzymes involved in cancer metabolism. 4'-Cyanopropiophenone has been identified as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in the preparation of propargylamine derivatives, which exhibit potent inhibitory effects on enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). These enzymes are crucial in cancer cell metabolism and are often overexpressed in tumor tissues.
Moreover, the compound has shown promise in the development of antimicrobial agents. The cyano group in 4'-Cyanopropiophenone can be further functionalized to produce molecules with broad-spectrum antimicrobial activity. Recent research has highlighted its role in synthesizing novel quinolone analogs, which exhibit enhanced efficacy against resistant bacterial strains. This underscores the importance of this intermediate in addressing emerging challenges in antimicrobial therapy.
The pharmaceutical industry has also explored the use of 4'-Cyanopropiophenone in the synthesis of central nervous system (CNS) drugs. Its structural framework allows for modifications that can target specific neurotransmitter receptors or enzyme systems involved in neurological disorders. For example, derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used to treat conditions like depression and Parkinson's disease.
The synthetic methodologies involving 4'-Cyanopropiophenone have seen significant advancements due to its reactivity and versatility. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations. For instance, palladium-catalyzed cyanation reactions have been employed to introduce cyano groups at desired positions, enhancing the synthetic utility of this intermediate.
In conclusion, 4'-Cyanopropiophenone (CAS No. 52129-98-3) is a pivotal compound in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel bioactive molecules with therapeutic potential. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow further.
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